molecular formula C7H5BrClFO2S B1390782 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride CAS No. 874801-49-7

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride

Cat. No. B1390782
M. Wt: 287.53 g/mol
InChI Key: QPWWMIMINMOAGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride is C7H5BrClFO2S . The average mass is 287.534 Da and the monoisotopic mass is 285.886597 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride are not detailed in the available resources .

Scientific Research Applications

Synthesis and Functionalization

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been used in the practical synthesis of various benzylamine derivatives and their corresponding sulfones and sulfonamides. These compounds find utility in diverse chemical transformations, highlighting the reagent's role in introducing sulfonyl groups into aromatic systems, which can further undergo various functionalization reactions (Perlow et al., 2007).

Nucleophilic Aromatic Substitution

The compound's fluorine and bromine atoms make it susceptible to nucleophilic aromatic substitution reactions. This characteristic is exploited in the synthesis of key intermediates for the production of pesticides, where such halogenated benzenesulfonyl chlorides act as precursors (Xiao-hua Du et al., 2005). The ability to undergo such reactions expands its utility in synthesizing a wide range of organic compounds.

Michael Addition Reactions

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride derivatives have been shown to undergo Michael addition reactions, serving as electrophilic partners. Such reactivity is crucial in the synthesis of Michael adducts, which are important intermediates in organic synthesis and pharmaceutical chemistry (Vasin et al., 2016).

Activation of Hydroxyl Groups

Another intriguing application of 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride derivatives is in the activation of hydroxyl groups on polymeric carriers. This activation facilitates the covalent attachment of biological molecules to solid supports, a critical step in the development of bioconjugates for therapeutic and diagnostic applications (Chang et al., 1992).

Solvation and Hydrolysis Studies

The compound's derivatives have also been subjects of study in understanding solvation effects and hydrolysis reactions in various solvent systems. Such studies contribute to our comprehension of reaction mechanisms and the influence of solvent on chemical reactivity, which is fundamental in designing and optimizing chemical processes (Ivanov et al., 2004).

Safety And Hazards

The safety and hazards associated with 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride are not specified in the available resources .

properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWWMIMINMOAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661353
Record name 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride

CAS RN

874801-49-7
Record name 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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